molecular formula C13H10BrNO2S B12123734 methyl 5-bromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate

methyl 5-bromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate

Cat. No.: B12123734
M. Wt: 324.19 g/mol
InChI Key: KDDYACYTYNJHPU-UHFFFAOYSA-N
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Description

Methyl 5-bromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate is a complex organic compound with the molecular formula C13H10BrNO2S.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative .

Scientific Research Applications

Methyl 5-bromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 5-bromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H10BrNO2S

Molecular Weight

324.19 g/mol

IUPAC Name

methyl 7-bromo-4-methylthieno[2,3-b]indole-2-carboxylate

InChI

InChI=1S/C13H10BrNO2S/c1-15-10-4-3-7(14)5-8(10)9-6-11(13(16)17-2)18-12(9)15/h3-6H,1-2H3

InChI Key

KDDYACYTYNJHPU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C3=C1SC(=C3)C(=O)OC

Origin of Product

United States

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